molecular formula C15H16BrNO2 B2604996 tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate CAS No. 1607800-84-9

tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate

Cat. No.: B2604996
CAS No.: 1607800-84-9
M. Wt: 322.202
InChI Key: JEPLBCFIBMLQAJ-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate is a useful research compound. Its molecular formula is C15H16BrNO2 and its molecular weight is 322.202. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystallography

The chemical tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate and its derivatives are primarily used in the field of organic chemistry for synthesis and crystallography studies.

  • Synthesis of Derivatives : These compounds serve as precursors for the synthesis of various derivatives. For instance, 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate have been synthesized and studied for their diastereoselectivity in the Mukaiyama crossed-aldol-type reaction. These derivatives exhibit specific orientations of the tert-butoxycarbonyl (Boc) unit and hydroxyl substituents, demonstrating unique stereochemistry which is significant for further chemical transformations (Vallat et al., 2009).

  • Crystallographic Studies : The crystal structures of these compounds have been extensively studied to understand their molecular geometry, bonding, and stereochemistry. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate has been determined through X-ray diffraction studies. The structure reveals specific details about the conformation of the proline ring and the intermolecular hydrogen bonds, which are crucial for understanding the reactivity and interaction of these molecules (Naveen et al., 2007).

Pharmaceutical Research

In the pharmaceutical field, these compounds are intermediates in the synthesis of pharmacologically relevant molecules.

  • Synthesis of Pharmacological Intermediates : Compounds like tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate are synthesized as intermediates for various pharmacological activities. The synthesis process is noted for being cost-effective, high yielding, and scalable, making it commercially viable for the production of significant pharmacophores (Bahekar et al., 2017).

Properties

IUPAC Name

tert-butyl 2-(4-bromophenyl)pyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPLBCFIBMLQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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